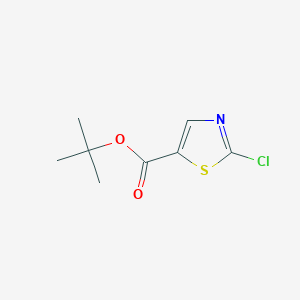

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

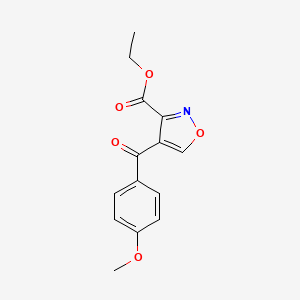

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. This particular compound features a tert-butyl group and a chloro-carboxylate moiety attached to the thiazole ring.

Synthesis Analysis

The synthesis of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate and related compounds involves various chemical reactions and starting materials. For instance, the synthesis of related thiazole derivatives has been reported using amino acids such as L-alanine and isoleucine as starting materials . The synthesis process can include steps like condensation, protection/deprotection of functional groups, thionation, and cyclodehydration . Additionally, tert-butyl hypochlorite has been used as an oxidizing agent in the synthesis of 1,3,4-thiadiazoles, which are structurally related to tert-butyl 2-chloro-1,3-thiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate can be inferred from related compounds. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using X-ray diffraction, and the molecular structure was further analyzed using density functional theory (DFT) . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was elucidated, revealing hydrogen-bonded dimers and interactions involving the thiazole ring .

Chemical Reactions Analysis

The tert-butyl group in tert-butyl 2-chloro-1,3-thiazole-5-carboxylate can be involved in various chemical reactions. For example, tert-butyl groups have been used in the synthesis of chiral auxiliaries and as protecting groups for amino acids . The chloro-carboxylate moiety can participate in nucleophilic substitution reactions, which can be utilized to introduce various substituents onto the thiazole ring.

Physical and Chemical Properties Analysis

While specific data on tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is not provided, the physical and chemical properties of related thiazole compounds can be considered. These properties include bond lengths and angles, which indicate the interaction between functional groups and the thiazole ring . The solubility, melting point, and stability of these compounds can vary depending on the substituents attached to the thiazole ring. The tert-butyl group is known to impart steric bulk, which can influence the reactivity and physical properties of the molecule .

Wissenschaftliche Forschungsanwendungen

Decomposition and Conversion Applications

- A study on the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency plasma reactor demonstrates the feasibility of applying plasma technology for the decomposition and conversion of similar compounds. This suggests potential applications of tert-butyl compounds in environmental remediation technologies (Hsieh et al., 2011).

Synthesis and Pharmacological Evaluation

- Research focused on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, highlighting the versatile chemical framework of thiazole compounds for developing therapeutic agents (Raut et al., 2020).

Environmental and Biological Activities

- A review on synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, discusses their environmental occurrence, human exposure, and toxicity, indicating the importance of understanding the environmental and health impacts of such chemicals (Liu & Mabury, 2020).

Chemical Synthesis and Biological Importance

- The synthesis and biological significance of 2-(thio)ureabenzothiazoles are discussed, showcasing the biological activities of thiazole derivatives and their importance in medicinal chemistry. This underlines the potential research interest in derivatives of 1,3-thiazole, like "Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate" for their pharmacological properties (Rosales-Hernández et al., 2022).

Patent Reviews on Thiazole Derivatives

- Reviews of patents related to thiazole derivatives, including discussions on their therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial activities. These reviews illustrate the continuous interest and innovation in the field of thiazole chemistry for drug development and other applications (Leoni et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXVWDARSIXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640485 | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |

CAS RN |

934570-60-2 | |

| Record name | 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)